Epicatechin-3-gallate
Overview
Description
(+)-Epicatechin-3-O-gallate is a naturally occurring polyphenolic compound found predominantly in green tea. It belongs to the class of flavonoids known as catechins. This compound is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epicatechin-3-gallate typically involves the esterification of (+)-epicatechin with gallic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as green tea leaves. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization. Advanced methods like supercritical fluid extraction are also employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (+)-Epicatechin-3-O-gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert it back to its parent catechin form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the gallate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced catechins.
Substitution: Substituted catechin derivatives.
Scientific Research Applications
Chemistry: In chemistry, Epicatechin-3-gallate is used as a model compound to study the antioxidant mechanisms of polyphenols. It is also employed in the synthesis of novel flavonoid derivatives with enhanced biological activities.
Biology: In biological research, this compound is studied for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways. It is also used to investigate its role in modulating oxidative stress and inflammation.
Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Clinical studies have shown its efficacy in reducing oxidative damage and improving vascular health.
Industry: In the food and beverage industry, it is used as a natural antioxidant to enhance the shelf life of products. It is also incorporated into dietary supplements and functional foods for its health-promoting properties.
Mechanism of Action
The mechanism of action of Epicatechin-3-gallate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer Activity: Inducing apoptosis and cell cycle arrest in cancer cells through pathways like p53 and NF-κB.
Cardioprotective Activity: Enhancing endothelial function and reducing oxidative stress in vascular tissues.
Comparison with Similar Compounds
Epicatechin: Lacks the gallate moiety but shares similar antioxidant properties.
Epigallocatechin: Contains an additional hydroxyl group compared to epicatechin.
Epigallocatechin-3-O-gallate: Similar structure but with an additional hydroxyl group, making it more potent in some biological activities.
Uniqueness: (+)-Epicatechin-3-O-gallate is unique due to its specific structure, which confers distinct biological activities. Its combination of antioxidant, anti-inflammatory, and anti-cancer properties makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
[(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-FPOVZHCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863-03-6 | |
Record name | Epicatechin gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicatechin gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.